[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid
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Overview
Description
[®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl-methyl-amino group attached to a piperidine ring, which is further connected to an acetic acid moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Cyclopropyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with a cyclopropyl-methyl halide in the presence of a base.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of [®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
[®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the acetic acid moiety are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
[®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
[®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can be compared with other similar compounds, such as:
[®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[®-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-butyric acid: Similar structure but with a butyric acid moiety instead of acetic acid.
These compounds share structural similarities but may exhibit different chemical properties and biological activities due to variations in their functional groups.
Biological Activity
[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique cyclopropyl group, which may influence its interaction with biological targets, such as enzymes and receptors. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The mechanism of action for this compound involves its binding to specific receptors and enzymes. The cyclopropyl moiety may enhance the compound's conformational rigidity, improving its binding affinity to target sites. The piperidine ring can interact with hydrophobic regions of proteins, while the amino-acetic acid portion can form hydrogen bonds with active site residues, facilitating enzyme inhibition or receptor activation .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains. For instance, compounds with similar piperidine structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 20 µM to 40 µM against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Compound | MIC (µM) | Target Bacteria |
---|---|---|
This compound | TBD | S. aureus, E. coli |
Reference Compound (Ceftriaxone) | 0.1 - 4 | S. aureus, E. coli |
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it can modulate the activity of certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in conditions such as diabetes and obesity.
Case Studies
A series of studies have been conducted to evaluate the pharmacological properties of piperidine derivatives similar to this compound:
- Study on Antimicrobial Activity : A study published in MDPI evaluated various piperidine derivatives for their antibacterial properties against multi-drug resistant strains. The results indicated that certain derivatives exhibited potent activity at concentrations lower than traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
- Enzyme Interaction Studies : Another research focused on the interaction of piperidine derivatives with metabolic enzymes, revealing that these compounds could effectively inhibit key enzymes involved in glucose metabolism, potentially aiding in diabetes management .
Properties
IUPAC Name |
2-[(3R)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-12(9-4-5-9)10-3-2-6-13(7-10)8-11(14)15/h9-10H,2-8H2,1H3,(H,14,15)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDNEMXGMQFFSA-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCCN(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCN(C1)CC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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